molecular formula C24H21FN4O4S2 B2768735 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1217036-58-2

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2768735
CAS RN: 1217036-58-2
M. Wt: 512.57
InChI Key: YNDPLHVUOUURQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H21FN4O4S2 and its molecular weight is 512.57. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

A study by Selvam, T., Karthik, V., et al. (2012) synthesized and evaluated thiazolopyrimidine derivatives for antinociceptive and anti-inflammatory properties. This research, focusing on furan-2-yl derivatives, showed significant activities in these areas, highlighting potential therapeutic applications (Selvam, T., Karthik, V., et al., 2012).

Decarboxylative Claisen Rearrangement Reactions

Craig, D., King, N., et al. (2005) explored the decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl compounds. This study contributes to the understanding of chemical processes that could be relevant in the development of new pharmaceuticals or materials (Craig, D., King, N., et al., 2005).

Antimicrobial Activity of Thienopyrimidine Derivatives

Kerru, N., Maddila, S., et al. (2019) investigated the synthesis and antimicrobial activity of thienopyrimidine linked rhodanine derivatives. This study, which includes furan-2-ylmethyl components, revealed promising antibacterial and antifungal potencies, suggesting potential for developing new antimicrobial agents (Kerru, N., Maddila, S., et al., 2019).

Potential Thymidylate Synthase Inhibitors

A study by Gangjee, A., Qiu, Y., et al. (2004) focused on the synthesis of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, a key target in cancer therapy. Their research adds valuable information to the quest for effective cancer treatments (Gangjee, A., Qiu, Y., et al., 2004).

properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O4S2/c1-14(30)28-9-8-18-19(12-28)35-22-21(18)23(32)29(11-17-3-2-10-33-17)24(27-22)34-13-20(31)26-16-6-4-15(25)5-7-16/h2-7,10H,8-9,11-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDPLHVUOUURQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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